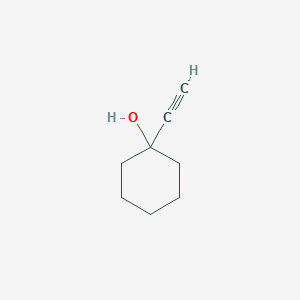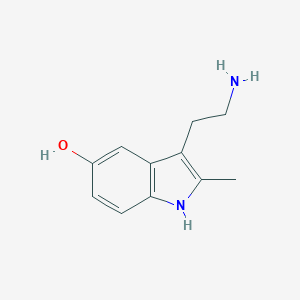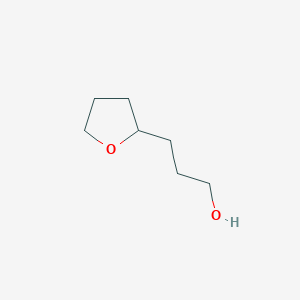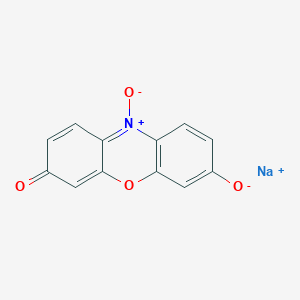
3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt
説明
3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt is a chemical compound with varied properties and synthesis methods. It belongs to the phenoxazinium family, which includes various derivatives and is known for its interesting chemical and physical characteristics.
Synthesis Analysis
The synthesis of phenoxazinium salts, including those similar to 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt, involves methods that yield different anions. For instance, zinc chloride-free 3,7-bis(dialkylamino)phenoxazinium salts have been synthesized with yields up to 84% (Ge, Arai, & Ihara, 2008).
Molecular Structure Analysis
The molecular structure of phenoxazinium salts is determined using spectroscopy and elemental analyses. These salts exhibit various molecular frameworks depending on the synthesis method and the specific substituents used.
Chemical Reactions and Properties
Phenoxazinium salts participate in various chemical reactions and display a range of properties. For instance, 3,7-bis(dialkylamino)phenoxazinium salts show potent antiprotozoal activities (Ge, Arai, Kaiser, Wittlin, Brun, & Ihara, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and thermal stability, have been a subject of study. For example, the crystal structure and infrared spectrum of similar compounds have been examined, revealing insights into their physical characteristics (Kula, Mazur, & Rzączyńska, 2007).
科学的研究の応用
Soil Interaction and Herbicidal Activity : 2-amino-3H-phenoxazin-3-one, a derivative, inhibits the elongation of barnyard grass radicles in nonsterile soil, indicating its potential as a natural herbicide or a study model for soil-plant interactions (Kumar, Gagliardo, & Chilton, 1993).
Chemistry of Heterocyclic Compounds : The reaction of 3-phenothiazinone with sodium salts of glycols leads to the formation of hydroxyalkoxy-3-phenothiazinones, showing its reactivity and potential for creating complex chemical structures (Afanas'eva, Vysokov, Ufimtseva, & Chupakhin, 1983).
Antibacterial Properties : Substituted derivatives of 3H-phenoxazin-3-one exhibit antibacterial activity against bacterial strains and Streptomycin, suggesting their potential in antimicrobial research (Sudhakar, Reddy, Rajyalakshmi, & Raju, 2016).
Oxidation Products and Coloration : Triphenodioxazine-1,8-dicarboxylic acid, produced by the oxidation of 3-hydroxyanthranilic acid, is a bright pink compound, highlighting the utility of these compounds in coloration and dye studies (Hick, Manthey, & Truscott, 1991).
Flame-Retardant Properties : The phosphorus-containing ionic monomer DHPPO-Na endows flame-retardant performance and restricts melt-dripping behavior in PET ionomers, demonstrating the application in enhancing material safety (Zhang et al., 2014).
Paramagnetic Complex Formation : The reaction of certain phenoxazine derivatives with platinum metal compounds forms stable paramagnetic complexes, indicating potential applications in magnetic and electronic materials (Karsanov et al., 1987).
Coordination and Organometallic Chemistry : Stable phenoxazin-10-yl radicals can be used to prepare coordination and organometallic compounds with various metals, showing their versatility in inorganic chemistry (Karsanov et al., 1989).
Photophysical and Photochemical Properties : Studies have shown that resazurin and resorufin dyes undergo photodeoxygenation of the N-oxide group in the presence of amines, which is significant in understanding their behavior in different chemical environments (Bueno et al., 2002).
Biological Activity Assessment : The reduction of resazurin is used in assays to evaluate sperm metabolic activity and fertility potential, indicating its application in biological and medical research (Wang et al., 1998).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGPGQSSDLDOLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green odorless powder; [Alfa Aesar MSDS] | |
| Record name | Resazurin sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16153 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt | |
CAS RN |
62758-13-8 | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-sodiooxy-3H-phenoxazin-3-one 10-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM RESAZURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2579NVD74T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



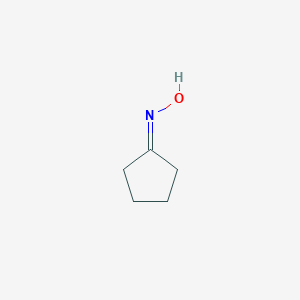
![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)
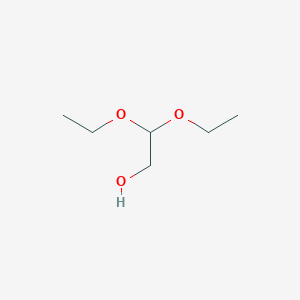
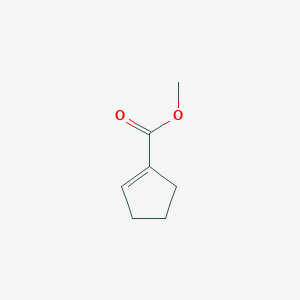
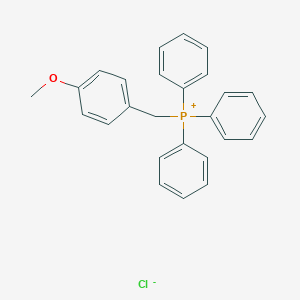
![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)
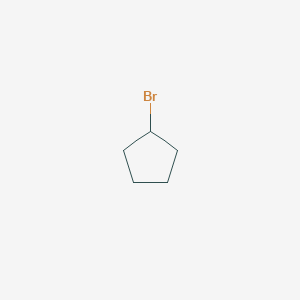
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)
